Regioselectivity in Pd-Catalyzed Direct Arylation: 2,3-Difluorobenzamide vs. Non-Fluorinated Benzamides
In palladium-catalyzed direct arylations, the 2,3-difluoro substitution pattern on benzamides acts as a superior directing group compared to the amide itself, leading to high regioselectivity for ortho-arylation. In contrast, non-fluorinated benzamides exhibit little to no regioselectivity under identical conditions [1]. The reaction of N,N-diethyl-2,3-difluorobenzamide with aryl bromides resulted in exclusive arylation at the ortho-position relative to the fluorine atoms, a selectivity not observed with unsubstituted benzamides [1].
| Evidence Dimension | Regioselectivity in Pd-catalyzed direct arylation |
|---|---|
| Target Compound Data | Exclusive ortho-arylation relative to fluorine substituents |
| Comparator Or Baseline | Non-fluorinated benzamide: low regioselectivity |
| Quantified Difference | Near 100% regioselectivity vs. poor regioselectivity |
| Conditions | 1 mol% Pd catalyst, PivOK/DMA, 120 °C, 16 h |
Why This Matters
This superior regioselectivity enables the predictable and efficient synthesis of complex, ortho-arylated benzamide derivatives, which are valuable intermediates in drug discovery and material science.
- [1] Laidaoui, N., He, M., El Abed, D., Soulé, J., & Doucet, H. (2016). Reactivity of (poly)fluorobenzamides in palladium-catalysed direct arylations. RSC Advances, 6(67), 62866-62875. View Source
